
5-Isopropyl-2,4-dimethoxybenzoic acid
Übersicht
Beschreibung
5-Isopropyl-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is offered by Synblock for R&D chemical use .
Synthesis Analysis
The synthesis of a similar compound, 4-isopropyl-3,5-dimethoxybenzoic acid, involves the conversion of methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid under the combined action of a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid. This is followed by a Friedel-Crafts alkylation reaction between the 3,5-dimethoxybenzoic acid and isopropanol to obtain the final product .Wissenschaftliche Forschungsanwendungen
Solubility and Solvent Interaction
- Solubility Dynamics : The solubility of compounds similar to 5-Isopropyl-2,4-dimethoxybenzoic acid in various organic solvents, including isopropanol and ethyl acetate, has been studied. These studies are vital for understanding how temperature affects solubility, which is crucial for industrial applications like drug formulation and chemical synthesis (Tian et al., 2015).
Chemical Synthesis and Derivatives
- Synthesis of Analogues : Research on derivatives of dimethoxybenzoic acid, such as the synthesis of sesamol derivatives, contributes to the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Fukui et al., 1969).
- Preparation of Nanoparticles : The reaction involving isocyanides and iminium ions derived from dimethoxybenzoic acid, in the presence of silica nanoparticles, demonstrates the potential for innovative catalyst designs in organic synthesis (Ramazani et al., 2011).
Antifungal and Antifeedant Properties
- Antifungal Applications : Certain dimethoxybenzoic acids have shown significant antifungal properties, highlighting their potential as bioactive compounds in agriculture or pharmaceuticals (Lattanzio et al., 1996).
- Antifeedant Activity : Research has indicated that derivatives of dimethoxybenzoic acid, like methyl and isopropyl dimethoxybenzoate, possess high antifeedant indices, making them potential candidates for agricultural applications to protect crops from pests (Unelius et al., 2006).
Structural and Molecular Insights
- Molecular Structure Analysis : Studies on the molecular structure of dimethoxybenzoic acids provide insights into intramolecular interactions, such as hydrogen bonding, which are essential for understanding their chemical behavior and potential applications (Barich et al., 2004).
Industrial Applications
- Use in Material Science : The use of dimethoxybenzoic acid derivatives in the synthesis of polyamides with ether and isopropylidene links offers insights into the development of new materials with specific mechanical and thermal properties (Hsiao & Yu, 1996).
- Corrosion Inhibition : Thiazole derivatives containing dimethoxybenzoic acid groups have shown potential as effective copper corrosion inhibitors, important for industrial applications (Vastag et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUUAZIRUJIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696949 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2,4-dimethoxybenzoic acid | |
CAS RN |
888216-48-6 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
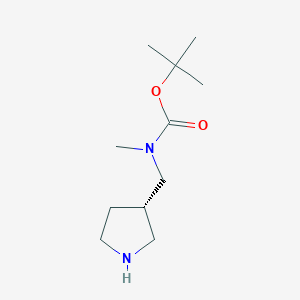


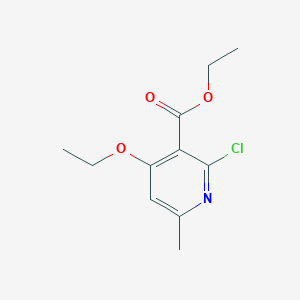
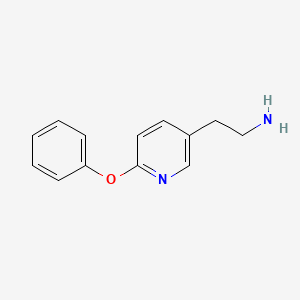
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
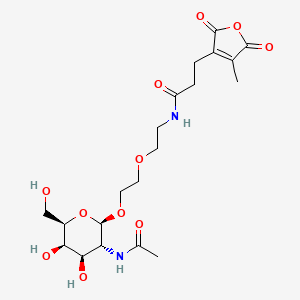
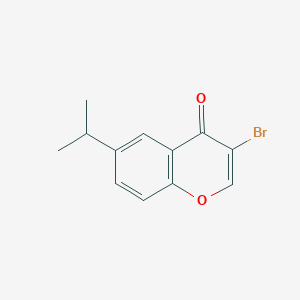
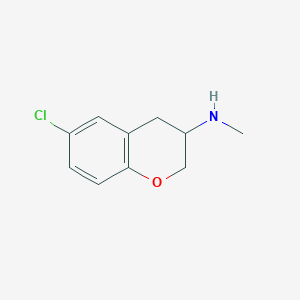
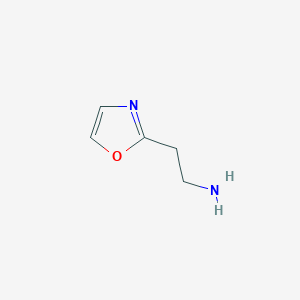
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)